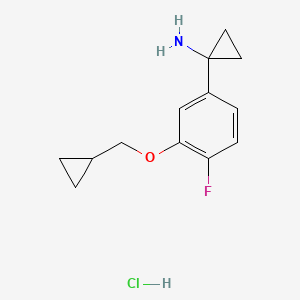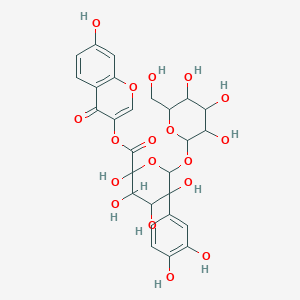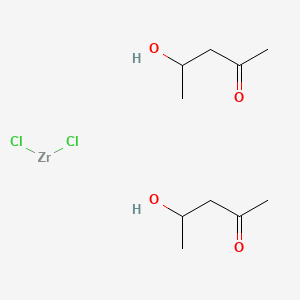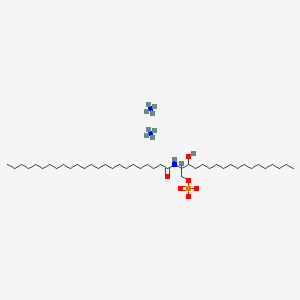
5-(3-azetidinylmethyl)-2-methylPyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-azetidinylmethyl)-2-methylPyridine: is a chemical compound with the molecular formula C8H11N3 It is a derivative of pyridine, a basic heterocyclic organic compound The structure of this compound includes a pyridine ring substituted with a 3-azetidinylmethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-azetidinylmethyl)-2-methylPyridine typically involves the reaction of 2-methylpyridine with an azetidinylmethylating agent. One common method includes the use of azetidine and formaldehyde in the presence of a catalyst to form the azetidinylmethyl group, which is then introduced to the 2-methylpyridine ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(3-azetidinylmethyl)-2-methylPyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(3-azetidinylmethyl)-2-methylPyridine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the interactions of pyridine derivatives with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as intermediates in the synthesis of pharmaceutical agents targeting specific biological pathways .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of 5-(3-azetidinylmethyl)-2-methylPyridine involves its interaction with specific molecular targets. The azetidinylmethyl group can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
5-(3-Azetidinylmethyl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
3-(Azidomethyl)pyridine: Contains an azidomethyl group instead of azetidinylmethyl.
4-(2-Pyrimidinylmethyl)azepane: Contains a pyrimidinylmethyl group and an azepane ring.
Uniqueness: 5-(3-azetidinylmethyl)-2-methylPyridine is unique due to the presence of both the azetidinylmethyl and methyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
5-(azetidin-3-ylmethyl)-2-methylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-9(7-12-8)4-10-5-11-6-10/h2-3,7,10-11H,4-6H2,1H3 |
InChI-Schlüssel |
JNHQVEMLDJRXNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)CC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


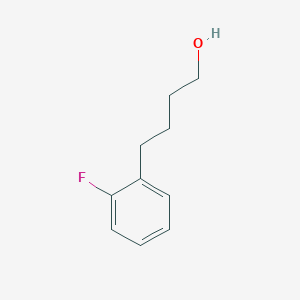
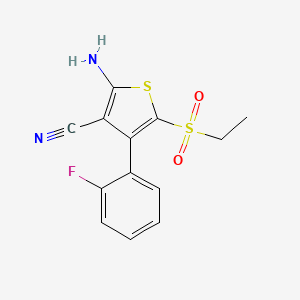

![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)
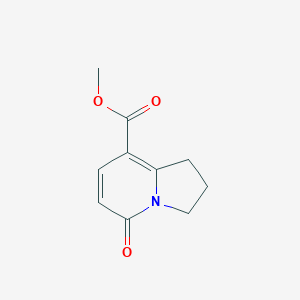
![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
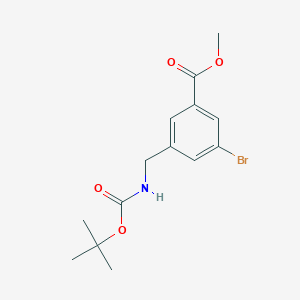
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)

